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Compound of Interest

Compound Name: m-(o-Toluidino)phenol

Cat. No.: B1582523 Get Quote

m-(o-Toluidino)phenol, also known as 3-(2-methylanilino)phenol, is a diarylamine phenol

derivative with significant potential as a precursor in organic synthesis. Its structure uniquely

combines a nucleophilic secondary amine with an activatable phenol ring, positioning it as an

ideal starting material for the construction of complex heterocyclic systems. Phenolic

compounds are recurring and vital motifs in a vast number of FDA-approved pharmaceuticals,

underscoring the importance of developing versatile phenol-based building blocks.[1] This

guide provides a comprehensive overview of m-(o-Toluidino)phenol, from its synthesis to its

application as a key intermediate in the formation of high-value phenoxazine and carbazole

scaffolds. The protocols and applications described herein are designed for researchers,

scientists, and drug development professionals seeking to leverage this compound's unique

reactivity.

Physicochemical and Spectroscopic Data
A thorough understanding of a compound's physical properties is paramount for its effective

use in synthesis. The key data for m-(o-Toluidino)phenol are summarized below.
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Property Value Source

Molecular Formula C₁₃H₁₃NO [2]

Monoisotopic Mass 199.09972 Da [2]

IUPAC Name 3-(2-methylanilino)phenol PubChem

CAS Number 6264-98-8 [3]

Predicted XlogP 3.5 [2]

Appearance Solid (predicted) General Knowledge

SMILES
CC1=CC=CC=C1NC2=CC(=C

C=C2)O
[2]

InChIKey
SUHWXARLXCIBFK-

UHFFFAOYSA-N
[2]

PART 1: Synthesis of the Precursor: m-(o-
Toluidino)phenol
The formation of the C-N bond in diarylamines is most efficiently achieved through modern

cross-coupling methodologies. The Buchwald-Hartwig amination stands out as a robust and

versatile method for this transformation, offering high functional group tolerance and broad

substrate scope.[4][5] We present a proposed protocol for the synthesis of m-(o-
Toluidino)phenol via the palladium-catalyzed coupling of 3-iodophenol and o-toluidine.

Causality and Experimental Rationale
The choice of catalyst, ligand, and base is critical for a successful Buchwald-Hartwig amination.

Palladium Precatalyst (Pd₂(dba)₃): Tris(dibenzylideneacetone)dipalladium(0) is a common

and effective source of Pd(0), which is essential for initiating the catalytic cycle through

oxidative addition to the aryl halide.[6]

Ligand (XPhos): Bulky, electron-rich phosphine ligands like XPhos (2-dicyclohexylphosphino-

2',4',6'-triisopropylbiphenyl) are crucial.[6] Their steric bulk promotes the final reductive
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elimination step to release the product, while their electron-donating nature accelerates the

initial oxidative addition, thereby increasing the overall reaction rate and efficiency.[6]

Base (NaOtBu): Sodium tert-butoxide is a strong, non-nucleophilic base. Its primary role is to

deprotonate the amine (o-toluidine) to form the more nucleophilic amide anion in situ, which

then participates in the catalytic cycle.[7] Its bulk prevents it from acting as a competing

nucleophile.

Workflow for Synthesis of m-(o-Toluidino)phenol
The logical flow from starting materials to the final product is depicted below.
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Caption: Buchwald-Hartwig synthesis workflow.

Protocol 1: Synthesis of m-(o-Toluidino)phenol
Materials:

3-Iodophenol (1.0 eq)

o-Toluidine (1.2 eq)

Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 2 mol%)

XPhos (4.5 mol%)

Sodium tert-butoxide (NaOtBu, 1.4 eq)

Anhydrous Toluene

Nitrogen or Argon atmosphere

Procedure:

Inert Atmosphere: To an oven-dried Schlenk flask, add NaOtBu, Pd₂(dba)₃, and XPhos.

Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.

Reagent Addition: Under the inert atmosphere, add 3-iodophenol, o-toluidine, and anhydrous

toluene.

Reaction: Heat the reaction mixture to 100 °C and stir vigorously for 12-24 hours. Monitor the

reaction progress by TLC or LC-MS.

Quenching: Upon completion, cool the reaction to room temperature. Carefully quench the

reaction by adding saturated aqueous ammonium chloride solution.

Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50

mL).

Washing: Combine the organic layers and wash sequentially with water and brine.
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Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄),

filter, and concentrate the solvent under reduced pressure.

Purification: Purify the crude product by flash column chromatography on silica gel (eluent:

hexane/ethyl acetate gradient) to yield pure m-(o-Toluidino)phenol.

PART 2: Application in Heterocyclic Synthesis
The true synthetic utility of m-(o-Toluidino)phenol lies in its ability to serve as a single-

molecule precursor for valuable heterocyclic cores through intramolecular cyclization.

Application I: Synthesis of N-Methylphenoxazine
Derivatives
Phenoxazines are a critical class of heterocycles found in dyes, chemosensors, and

biologically active molecules, including antitumor agents.[8][9] Typically, their synthesis involves

the condensation of 2-aminophenols with other components.[10] Here, we propose a direct

route via an intramolecular oxidative C-O bond formation from m-(o-Toluidino)phenol.

Causality and Mechanistic Insight
An oxidative cyclization can be achieved using palladium catalysis with molecular oxygen as

the terminal oxidant.[11]

Mechanism: The reaction is proposed to proceed via coordination of the palladium(II)

catalyst to the phenol. This is followed by a directed C-H activation at the ortho position of

the toluidine ring, facilitated by the proximal secondary amine. Subsequent reductive

elimination forms the C-O bond and the phenoxazine ring, regenerating a Pd(0) species. The

Pd(0) is then re-oxidized to Pd(II) by molecular oxygen to complete the catalytic cycle.

Reagent Rationale: Palladium(II) acetate is an effective catalyst for oxidative cyclizations.[11]

Molecular oxygen (O₂) is an environmentally benign and cost-effective terminal oxidant. The

presence of a mild base like sodium carbonate can facilitate the initial deprotonation of the

phenol.
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Caption: Proposed catalytic cycle for phenoxazine synthesis.

Protocol 2: Proposed Synthesis of a Phenoxazine
Derivative
Materials:

m-(o-Toluidino)phenol (1.0 eq)

Palladium(II) Acetate (Pd(OAc)₂, 10 mol%)

Sodium Carbonate (Na₂CO₃, 2.0 eq)

Dimethyl Sulfoxide (DMSO)

Molecular Oxygen (O₂, balloon or bubbled)

Procedure:

Setup: To a round-bottom flask, add m-(o-Toluidino)phenol, Pd(OAc)₂, and Na₂CO₃.

Solvent and Atmosphere: Add DMSO and flush the system with O₂ (a balloon of O₂ is

sufficient).

Reaction: Heat the mixture to 120 °C and stir under the O₂ atmosphere for 24 hours.

Workup: Cool the reaction to room temperature. Dilute with water and extract with ethyl

acetate.

Washing and Drying: Wash the combined organic layers with brine, dry over Na₂SO₄, and

concentrate.
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Purification: Purify the residue by column chromatography to isolate the target phenoxazine

derivative.

Application II: Synthesis of Carbazole Derivatives
Carbazole heterocycles are ubiquitous in nature and are core motifs in pharmaceuticals and

materials for organic electronics.[12][13] The synthesis of carbazoles often involves the

cyclization of diarylamines. A palladium-catalyzed intramolecular C-H arylation provides a

modern and direct approach to construct the carbazole skeleton from m-(o-Toluidino)phenol.

Causality and Mechanistic Insight
This transformation relies on a C-H activation/C-C bond-forming cyclization.

Mechanism: The reaction likely begins with the coordination of the palladium catalyst. A

concerted metalation-deprotonation (CMD) pathway is plausible, where the C-H bond on one

aromatic ring is activated, followed by intramolecular coupling to the other ring and

subsequent reductive elimination. An oxidant is required to regenerate the active catalytic

species.

Reagent Rationale:

Catalyst: Pd(OAc)₂ is a standard precatalyst for such C-H functionalization reactions.

Oxidant: Benzoquinone (BQ) or silver salts (e.g., Ag₂CO₃) are often used as stoichiometric

oxidants in these cyclizations to facilitate the turnover of the palladium catalyst.

Acid: An acid additive like pivalic acid (PivOH) can act as a proton shuttle in the CMD step,

accelerating the C-H activation.[14]

Protocol 3: Proposed Synthesis of a Carbazole
Derivative
Materials:

m-(o-Toluidino)phenol (1.0 eq)

Palladium(II) Acetate (Pd(OAc)₂, 10 mol%)
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Silver Carbonate (Ag₂CO₃, 2.0 eq) as oxidant

Pivalic Acid (PivOH, 30 mol%)

1,2-Dichloroethane (DCE)

Procedure:

Reagent Addition: In a sealed tube, combine m-(o-Toluidino)phenol, Pd(OAc)₂, Ag₂CO₃,

and PivOH.

Inert Atmosphere: Evacuate and backfill the tube with an inert gas (Argon).

Solvent and Reaction: Add anhydrous DCE and seal the tube. Heat the reaction mixture to

130 °C for 24-48 hours.

Workup: After cooling, filter the reaction mixture through a pad of Celite to remove inorganic

salts, washing with dichloromethane.

Concentration: Concentrate the filtrate under reduced pressure.

Purification: Purify the resulting crude material by flash column chromatography to afford the

desired substituted carbazole product.

Summary of Proposed Synthetic Applications
Reaction Precursor Key Reagents Solvent Product Class

Buchwald-

Hartwig

Amination

3-Iodophenol, o-

Toluidine

Pd₂(dba)₃,

XPhos, NaOtBu
Toluene Diaryl Amine

Oxidative

Cyclization

m-(o-

Toluidino)phenol
Pd(OAc)₂, O₂ DMSO Phenoxazine

C-H Arylation
m-(o-

Toluidino)phenol

Pd(OAc)₂,

Ag₂CO₃, PivOH
DCE Carbazole

Conclusion
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m-(o-Toluidino)phenol is a strategically valuable, yet underutilized, building block in organic

synthesis. Its facile preparation via established cross-coupling methods, such as the Buchwald-

Hartwig amination, makes it readily accessible. More importantly, its intrinsic structure as a

linked phenol-aniline system provides a direct and atom-economical entry into the synthesis of

complex and medicinally relevant phenoxazine and carbazole heterocycles. The protocols

detailed in this guide, grounded in established mechanistic principles, offer a clear roadmap for

researchers to unlock the synthetic potential of this versatile intermediate.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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